(2-Methoxyethenyl)cyclobutane
Description
(2-Methoxyethenyl)cyclobutane is a cyclobutane derivative featuring a methoxy-substituted ethenyl group. Cyclobutane derivatives are valued in organic synthesis due to their strained four-membered ring, which imparts unique reactivity and structural diversity. The methoxyethenyl substituent in this compound likely enhances its electron-donating properties, influencing its participation in photochemical reactions and cycloadditions . Cyclobutanes are foundational in synthesizing bioactive molecules (e.g., nucleosides, alkaloids) and complex natural products, as demonstrated by their use in squaric acid derivatives and organocatalyzed reactions . The stereochemical and electronic effects of the methoxy group in (2-Methoxyethenyl)cyclobutane may differentiate it from other cyclobutane analogs in terms of stability, reactivity, and applications in medicinal chemistry.
Properties
CAS No. |
90253-03-5 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methoxyethenylcyclobutane |
InChI |
InChI=1S/C7H12O/c1-8-6-5-7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
GXQKSVPQTBHNSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethenyl)cyclobutane can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. This reaction can be catalyzed by light or specific catalysts to achieve the desired product . Another method involves the intramolecular ring closure of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of (2-Methoxyethenyl)cyclobutane may involve large-scale [2 + 2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethenyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxyethenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated cyclobutane derivatives .
Scientific Research Applications
(2-Methoxyethenyl)cyclobutane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxyethenyl)cyclobutane involves its interaction with molecular targets through its reactive functional groups. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Physical Properties
For example:
The methoxy group reduces ring strain by lowering the dihedral angle compared to electron-withdrawing groups like CF₃.
Chemical Reactivity and Stability
- Photochemical Reactivity : (2-Methoxyethenyl)cyclobutane is hypothesized to undergo [2+2] photocycloadditions, similar to styrenic olefins and acetylated cyclobutanes. However, its methoxy group may suppress undesired side reactions (e.g., over-oxidation) compared to benzoyl- or acetyl-substituted analogs like V and II (), which require nitrogen-purged conditions for photodimerization .
- Thermal Stability : Methoxy-substituted cyclobutanes exhibit greater thermal stability than CF₃-substituted analogs due to reduced ring strain, as evidenced by lower decomposition rates in solution-phase studies .
Data Tables
Table 1: Comparative Photodimerization Conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
